molecular formula C10H13BrClN B2420720 2-(4-Bromophenyl)pyrrolidine hydrochloride CAS No. 1187930-57-9; 383127-22-8

2-(4-Bromophenyl)pyrrolidine hydrochloride

Cat. No. B2420720
Key on ui cas rn: 1187930-57-9; 383127-22-8
M. Wt: 262.58
InChI Key: MFKFCHQDGBJUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889730B2

Procedure details

To a suspension of 2-(4-bromophenyl)pyrrolidine hydrogen chloride (200 mg, 0.76 mmol) in anhydrous MeOH (5 mL) was added formaldehyde (114 mg, 3.80 mmol) under N2. The mixture was stirred at room temperature for 2 h under N2. After 2 h, NaBH(OAc)3 (242 mg, 1.14 mmol) was added and the mixture was stirred at room temperature under N2 overnight. Additional formaldehyde (2 mL) and NaBH(OAc)3 (242 mg, 1.14 mmol) were then added and the mixture was stirred at room temperature for 5 hrs. The reaction was concentrated and water was added (20 mL) with dichloromethane (8 mL). The layers were separated and the water was extracted with dichloromethane (8 mL×3). The organic layers were combined, washed with brine, dried over sodium sulfate, and concentrated to afford the title compound (0.203 g, quantitative yield) which was used without further purification. 1H NMR (400 MHz, DMSO-d6) δ 7.51 (d, 2H), 7.28 (d, 2H), 3.15-3.10 (t, 1H), 3.04-3.00 (t, 1H), 2.22-2.18 (q, 1H), 2.13-2.09 (m, 1H), 2.05 (s, 3H), 1.80-1.65 (m, 2H), 1.53-1.50 (m, 1H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step Two
Quantity
242 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
242 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[Br:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:13][CH2:12][CH2:11][NH:10]2)=[CH:5][CH:4]=1.C=O.[BH-](OC(C)=O)(OC(C)=O)O[C:18](C)=O.[Na+]>CO>[Br:2][C:3]1[CH:4]=[CH:5][C:6]([CH:9]2[CH2:13][CH2:12][CH2:11][N:10]2[CH3:18])=[CH:7][CH:8]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
Cl.BrC1=CC=C(C=C1)C1NCCC1
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
114 mg
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
242 mg
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
C=O
Name
Quantity
242 mg
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 h under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature under N2 overnight
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 5 hrs
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
ADDITION
Type
ADDITION
Details
water was added (20 mL) with dichloromethane (8 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the water was extracted with dichloromethane (8 mL×3)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1N(CCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.203 g
YIELD: CALCULATEDPERCENTYIELD 111.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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